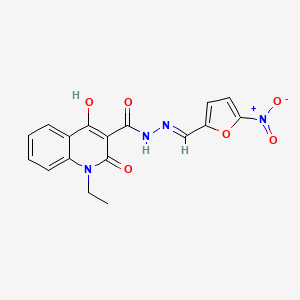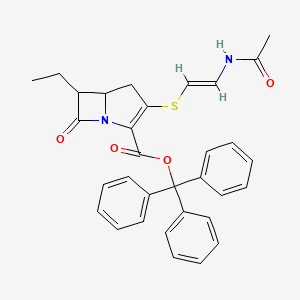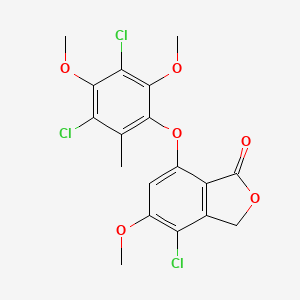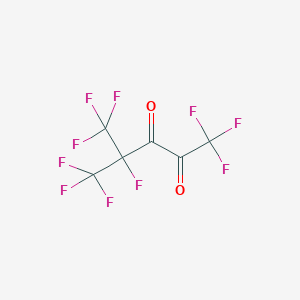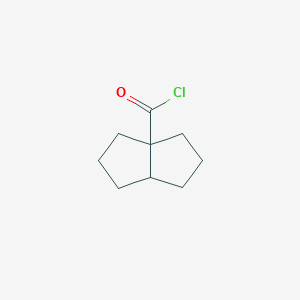
Hexahydropentalene-3a(1H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropentalene-3a(1H)-carbonyl chloride is a chemical compound with the molecular formula C9H14O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropentalene-3a(1H)-carbonyl chloride typically involves the hydrogenation of pentalene derivatives followed by the introduction of the carbonyl chloride group. The hydrogenation process is usually carried out under high pressure and in the presence of a catalyst such as palladium on carbon. The subsequent chlorination can be achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of the carbonyl chloride group.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydropentalene-3a(1H)-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to hexahydropentalene-3a(1H)-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and hydrogen sulfide (H2S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
Hexahydropentalene-3a(1H)-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of hexahydropentalene-3a(1H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Hexahydropentalene-3a(1H)-carbonyl chloride can be compared with other similar compounds such as:
Hexahydropentalene-3a(1H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Hexahydropentalene-3a(1H)-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Octahydropentalene-3a-carboxylic acid: A fully hydrogenated derivative with a carboxylic acid group.
The uniqueness of this compound lies in its carbonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
72009-31-5 |
|---|---|
Formule moléculaire |
C9H13ClO |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2 |
Clé InChI |
PUNLUMLPSVDWNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC2(C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


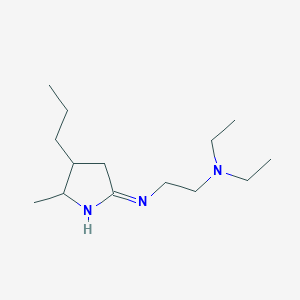

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




